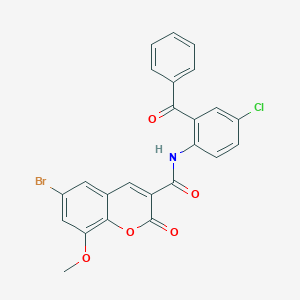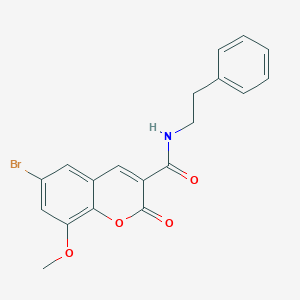
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DCF, and it is a synthetic derivative of coumarin. DCF has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of DCF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. DCF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
DCF has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which help to protect cells from damage caused by free radicals. DCF has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DCF has been shown to have anticancer properties, which make it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its biological activities. However, there are also some limitations to using DCF in lab experiments. For example, the mechanism of action of DCF is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are many potential future directions for research on DCF. One area of focus could be on the development of new synthetic derivatives of DCF that have improved biological activities. Another area of focus could be on the use of DCF in combination with other drugs or therapies to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of DCF and its potential applications in the treatment of various diseases. Overall, DCF is a promising compound that has the potential to be used in a wide range of scientific research studies.
Synthesemethoden
DCF can be synthesized using a variety of methods, including the reaction of 6,8-dichloro-4-hydroxychromen-2-one with N,N-diethylformamide. The resulting product is then treated with acetic anhydride to form DCF. This synthesis method has been used successfully in many research studies.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DCF has also been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells.
Eigenschaften
Produktname |
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C14H13Cl2NO3 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
6,8-dichloro-N,N-diethyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H13Cl2NO3/c1-3-17(4-2)13(18)10-6-8-5-9(15)7-11(16)12(8)20-14(10)19/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
TWJGBVPRZYOMQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)